molecular formula C17H15NO B10845469 7-(3-Methoxyphenyl)-2-methylquinoline

7-(3-Methoxyphenyl)-2-methylquinoline

Cat. No.: B10845469
M. Wt: 249.31 g/mol
InChI Key: JQAHRDJGLFSZFY-UHFFFAOYSA-N
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Description

7-(3-Methoxyphenyl)-2-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenyl group at the 7-position and a methyl group at the 2-position of the quinoline ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methoxyphenyl)-2-methylquinoline typically involves the condensation of 3-methoxybenzaldehyde with 2-methylquinoline under acidic or basic conditions. One common method is the Pfitzinger reaction, where 3-methoxybenzaldehyde reacts with 2-methylquinoline in the presence of a strong acid like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methoxyphenyl)-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 7-(3-Hydroxyphenyl)-2-methylquinoline.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 7-(3-Hydroxyphenyl)-2-methylquinoline

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

7-(3-Methoxyphenyl)-2-methylquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, and this compound is no exception.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(3-Methoxyphenyl)-2-methylquinoline depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological effects. The methoxy group and the quinoline ring play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-(3-Hydroxyphenyl)-2-methylquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Methylquinoline: Lacks the methoxyphenyl group, leading to different chemical and biological properties.

    3-Methoxyquinoline: The methoxy group is directly attached to the quinoline ring, altering its reactivity and biological activity.

Uniqueness

7-(3-Methoxyphenyl)-2-methylquinoline is unique due to the presence of both a methoxyphenyl group and a methyl group on the quinoline ring. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

7-(3-methoxyphenyl)-2-methylquinoline

InChI

InChI=1S/C17H15NO/c1-12-6-7-13-8-9-15(11-17(13)18-12)14-4-3-5-16(10-14)19-2/h3-11H,1-2H3

InChI Key

JQAHRDJGLFSZFY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=CC=C3)OC

Origin of Product

United States

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